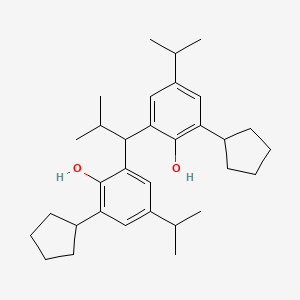
2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is a complex organic compound with the molecular formula C32H46O2. This compound is characterized by its unique structure, which includes cyclopentyl and isopropyl groups attached to a phenolic backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) typically involves the condensation of 6-cyclopentyl-4-isopropylphenol with 2-methylpropylidene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: The major products are typically quinones or other oxidized derivatives.
Reduction: The major products are reduced phenolic compounds.
Substitution: The major products are halogenated phenols.
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclopentyl groups.
Bisphenol F: Similar but has different substituents on the phenolic rings.
Bisphenol S: Contains sulfone groups instead of the cyclopentyl and isopropyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is unique due to the presence of cyclopentyl and isopropyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Propiedades
Número CAS |
93803-60-2 |
|---|---|
Fórmula molecular |
C32H46O2 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C32H46O2/c1-19(2)24-15-26(22-11-7-8-12-22)31(33)28(17-24)30(21(5)6)29-18-25(20(3)4)16-27(32(29)34)23-13-9-10-14-23/h15-23,30,33-34H,7-14H2,1-6H3 |
Clave InChI |
GUQPPJSPZYSPPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C(C)C)C(C)C)O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



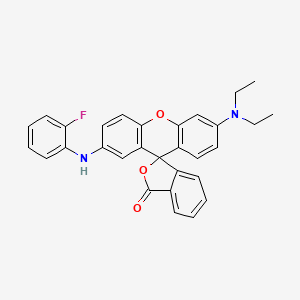


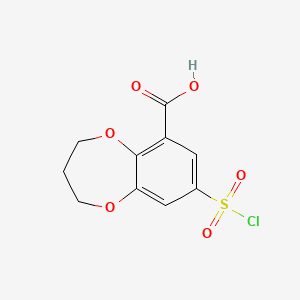





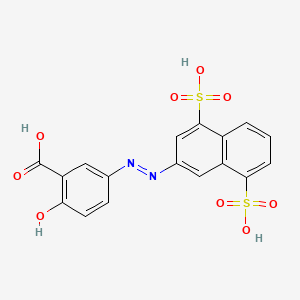
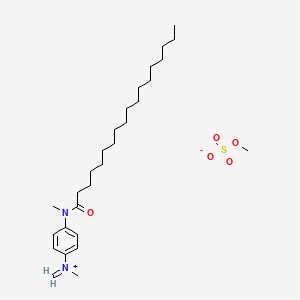
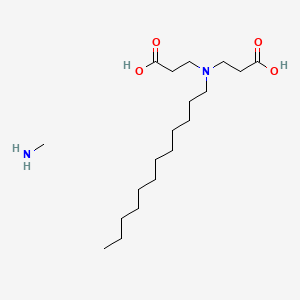
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
